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Compound of Interest

Compound Name: 2-Anilinobenzoic acid methyl ester

Cat. No.: B2951894 Get Quote

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-Anilinobenzoate

Introduction
Methyl 2-anilinobenzoate, also commonly known as methyl anthranilate, is an ester of

anthranilic acid.[1][2][3] With the molecular formula C₈H₉NO₂, this compound is a naturally

occurring substance found in various essential oils and fruits, such as Concord grapes,

jasmine, and citrus fruits.[4][5] Its characteristic grape-like aroma has led to its widespread use

as a flavoring agent in the food and beverage industry and as a fragrance component in

cosmetics.[6] Beyond these applications, it serves as a valuable chemical intermediate in the

synthesis of pharmaceuticals and other fine chemicals.

Given its broad utility, a thorough understanding of the physicochemical properties of methyl 2-

anilinobenzoate is critical for researchers, formulation scientists, and quality control

professionals. This guide provides a detailed examination of two core attributes: its solubility

profile in various solvent systems and its chemical stability under different stress conditions.

These parameters are fundamental to controlling its efficacy, shelf-life, and safety in final

products.

Core Physicochemical Properties
A baseline understanding of the fundamental properties of methyl 2-anilinobenzoate is

essential before exploring its solubility and stability.
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Property Value Source(s)

Molecular Formula C₈H₉NO₂ [1][2]

Molecular Weight 151.16 g/mol [1]

Appearance Clear liquid or white crystals [6]

Melting Point 24 °C (lit.)

Boiling Point 256 °C (lit.)

Density 1.168 g/mL at 25 °C (lit.)

CAS Number 134-20-3 [2]

Solubility Profile
The solubility of an active compound is a critical determinant of its bioavailability, formulation

design, and purification processes. The principle of "like dissolves like" is a foundational

concept for predicting solubility, where compounds dissolve best in solvents of similar polarity.

[7] Methyl 2-anilinobenzoate, with its ester and amine functional groups, exhibits a varied

solubility profile.

Qualitative and Quantitative Solubility Data
The solubility of methyl 2-anilinobenzoate has been characterized in several common solvents.

The data below provides a comparative overview.

Solvent Polarity Solubility Source(s)

Water Polar Protic
Slightly Soluble (2,850

mg/L at 25 °C)

Ethanol Polar Protic Freely Soluble [6]

Diethyl Ether Polar Aprotic Freely Soluble

Glycerol Polar Protic Soluble [6]
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Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium

solubility of a compound due to its reliability and reproducibility.[8][9] The objective is to create

a saturated solution at a specific temperature and then quantify the concentration of the

dissolved solute.

Methodology:

Sample Preparation: Add an excess amount of solid methyl 2-anilinobenzoate to a series of

vials, each containing a precise volume of the selected solvent (e.g., water, ethanol). The

excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase

present.[8]

Equilibration: Seal the vials securely and place them in a constant-temperature shaker or

orbital incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a

predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic

equilibrium.

Phase Separation: After equilibration, cease agitation and allow the vials to stand

undisturbed at the constant temperature to let the excess solid settle. Separate the

undissolved solid from the saturated solution via centrifugation followed by careful filtration

through a chemically inert syringe filter (e.g., 0.22 µm PTFE).[7] This step is critical to

prevent solid particles from contaminating the sample for analysis.

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable

solvent. Determine the concentration of methyl 2-anilinobenzoate using a validated analytical

method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

[10]

Data Reporting: Calculate the solubility based on the measured concentration and the

dilution factor. Report the results in standard units, such as mg/mL or mol/L, specifying the

temperature at which the measurement was performed.
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Workflow for the Shake-Flask Solubility Method.

Chemical Stability and Degradation
Understanding the chemical stability of a substance is paramount for predicting its shelf-life,

defining appropriate storage conditions, and identifying potential impurities that may arise over

time.[11] Forced degradation (or stress testing) studies are conducted to intentionally degrade

a compound under conditions more severe than accelerated stability testing to identify likely

degradation products and pathways.[11][12] For methyl 2-anilinobenzoate, the primary

degradation routes involve hydrolysis, oxidation, and photolysis.
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Key Degradation Pathways
Hydrolysis: As an ester, methyl 2-anilinobenzoate is susceptible to hydrolysis, where the

ester bond is cleaved by water to form anthranilic acid and methanol. This reaction can be

catalyzed by both acids and bases.[13][14] While its predicted hydrolysis time under neutral

conditions is long (months to years), this process is significantly accelerated under acidic or

basic conditions.[4] The typical mechanism for base-catalyzed ester hydrolysis is a

bimolecular acyl-oxygen cleavage (BAc2).[15]

Methyl 2-Anilinobenzoate

2-Anilinobenzoic Acid + Methanol

Hydrolysis

Acid (H₃O⁺) Base (OH⁻)

Click to download full resolution via product page

Primary Hydrolytic Degradation Pathway.

Oxidation: Exposure to oxidizing agents can lead to degradation. Studies often use hydrogen

peroxide (H₂O₂) to simulate oxidative stress.[14] For aromatic amines, oxidation can be

complex, potentially involving the aniline functional group.

Photodegradation: Methyl 2-anilinobenzoate undergoes direct photolysis when exposed to

UVC (254 nm) and UVB radiation.[4][16][17] This degradation can be significantly

accelerated in the presence of agents like hydrogen peroxide, which generates highly

reactive hydroxyl radicals (•OH) under UV light, leading to the formation of hydroxylated

derivatives.[4][16][18]
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Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to achieve 5-20% degradation of the active substance

to ensure that stability-indicating analytical methods can be developed and validated.[13][19]

Methodology:

A stock solution of methyl 2-anilinobenzoate (e.g., 1 mg/mL) is prepared in a suitable solvent,

such as a mixture of acetonitrile and water.[19] This stock is then subjected to the following

stress conditions in parallel experiments:

Acid Hydrolysis:

Mix the stock solution with an equal volume of 0.1 N hydrochloric acid.

Heat the mixture (e.g., at 60-80°C) for a defined period (e.g., 8 hours).[13]

Withdraw samples at various time points, cool, and neutralize with an equivalent amount

of 0.1 N sodium hydroxide before analysis.

Base Hydrolysis:

Mix the stock solution with an equal volume of 0.1 N sodium hydroxide.

Maintain the mixture at room temperature or slightly elevated temperature, monitoring

closely due to the high lability of esters to base hydrolysis.[13]

Withdraw samples, neutralize with an equivalent amount of 0.1 N hydrochloric acid, and

analyze.

Oxidative Degradation:

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[19]

Keep the mixture at room temperature for up to 7 days, protected from light.[19]

Monitor the reaction and analyze samples at appropriate intervals.

Thermal Degradation:
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Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g.,

60-80°C).

Analyze samples at various time points to assess heat-induced degradation.

Photolytic Degradation:

Expose the stock solution to a light source that produces combined visible and UV output,

as specified by ICH Q1B guidelines.

A typical exposure is not less than 1.2 million lux hours for visible light and 200 watt-hours

per square meter for UV-A light.[19]

Simultaneously, run a control sample protected from light (e.g., wrapped in aluminum foil)

to differentiate between photolytic and thermal degradation.

For all conditions, samples are analyzed using a validated stability-indicating HPLC method

capable of separating the intact methyl 2-anilinobenzoate from all process-related impurities

and degradation products.[10][20]
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Workflow for a Forced Degradation Study.
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Conclusion
Methyl 2-anilinobenzoate is a chemically versatile molecule with a well-defined

physicochemical profile. It demonstrates good solubility in common organic solvents like

ethanol and diethyl ether but is only slightly soluble in water. This profile is crucial for its

application in both aqueous and non-aqueous formulations. The stability of methyl 2-

anilinobenzoate is robust under neutral conditions but is susceptible to degradation via

hydrolysis, oxidation, and photolysis. A comprehensive understanding of these degradation

pathways, elucidated through systematic forced degradation studies, is essential for developing

stable formulations, establishing appropriate storage conditions, and ensuring the quality and

safety of the final product throughout its lifecycle. The experimental protocols outlined in this

guide provide a robust framework for scientists and researchers to accurately characterize

these critical attributes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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